3-Methylpiperidin-2-one (CAS: 3768-43-2) is a substituted δ-valerolactam, a six-membered cyclic amide. Unlike its unsubstituted parent compound, piperidin-2-one, the presence of a methyl group at the C3 position introduces a chiral center, making it a valuable building block for the stereoselective synthesis of more complex molecules. [REFS-1, REFS-2] This structural feature is critical in medicinal chemistry for creating specific enantiomers of pharmacologically active compounds and in materials science for modifying polymer properties. [REFS-1, REFS-3] Its primary procurement value lies in applications where the specific stereochemistry and steric hindrance provided by the 3-methyl group are required to achieve desired biological activity or material performance that unsubstituted lactams cannot provide.
Direct substitution of 3-Methylpiperidin-2-one with its parent compound, piperidin-2-one (δ-valerolactam), or the common industrial monomer ε-caprolactam is often unfeasible due to the functional consequences of the C3-methyl group. This group introduces stereochemical complexity and steric hindrance that are fundamental to its utility. [1] In medicinal chemistry, this chirality is essential for achieving specific protein-ligand interactions that are inaccessible to the flat, achiral piperidin-2-one. [2] In polymer synthesis, incorporating the 3-methyl group disrupts polymer chain packing, altering thermal properties like melting point and crystallinity in ways that are not achievable with the highly regular structures formed from piperidin-2-one or ε-caprolactam. [3] Therefore, selecting a generic substitute will likely lead to a complete loss of stereospecific bioactivity or the desired material characteristics.
When used as a precursor, the C3-methyl group enables highly stereocontrolled reactions. In the asymmetric synthesis of an N-protected 3-methylpiperidin-2-one derivative, alkylation of the corresponding N-protected piperidin-2-one (the unsubstituted comparator) with 2.5 eq. of s-BuLi resulted in the target compound as a single, pure diastereomer with an overall yield of 91%. [1] This demonstrates the compound's utility in creating stereochemically defined products with high efficiency and purity, a critical factor for pharmaceutical intermediate synthesis.
| Evidence Dimension | Diastereomeric Purity & Yield in Asymmetric Alkylation |
| Target Compound Data | Single isomer detected by chiral HPLC; 91% overall yield |
| Comparator Or Baseline | N-protected piperidin-2-one (starting material for methylation) |
| Quantified Difference | Achieves high diastereoselectivity and yield in a key synthetic transformation. |
| Conditions | Alkylation with s-BuLi (2.5 eq.) to introduce the methyl group onto the N-protected piperidin-2-one scaffold. |
For synthesizing chiral drugs or complex molecules, this high diastereoselectivity simplifies purification, reduces waste, and increases the overall process yield, directly impacting manufacturing costs and feasibility.
The position of the methyl group on the piperidine ring is critical for biological activity. In a study of piperidine derivatives as insecticides against *Aedes aegypti*, the toxicity of methyl-substituted analogs varied significantly by position. The 2-methylpiperidine derivatives were the most toxic (LD50 range 1.80-4.14 µg/mosquito), followed by the 3-methylpiperidine derivatives, which were slightly less toxic. [1] The 4-methylpiperidine derivatives showed the widest range of toxicity, including some less active compounds (LD50 range 1.22-6.71 µg/mosquito). [1] This demonstrates that the 3-methyl isomer provides a distinct activity profile compared to its positional isomers.
| Evidence Dimension | Insecticidal Activity (LD50) |
| Target Compound Data | Slightly lower toxicity than 2-methyl derivatives. |
| Comparator Or Baseline | 2-Methylpiperidines (LD50: 1.80 to 4.14 µg/mosquito) and 4-Methylpiperidines (LD50: 1.22 to 6.71 µg/mosquito). |
| Quantified Difference | The 3-methyl position confers a specific, intermediate level of toxicity compared to the 2-methyl (more toxic) and 4-methyl (variable toxicity) isomers. |
| Conditions | Topical application on female *Aedes aegypti* mosquitoes, 24-hour LD50 determination. |
This evidence is crucial for buyers in agrochemical or pharmaceutical R&D, as it proves that positional isomers are not interchangeable and that the 3-methyl scaffold must be selected specifically to achieve the desired potency and structure-activity relationship.
While direct polymerization data for 3-methylpiperidin-2-one is sparse, strong inference can be drawn from studies on analogous substituted lactones. Copolymerization of δ-valerolactone (the parent ring of the target compound) with ε-caprolactone significantly lowers the melting point (Tm) compared to either homopolymer. [1] The introduction of a comonomer disrupts the crystalline structure. The presence of a methyl group on the δ-valerolactone ring, as in 3-methylpiperidin-2-one, would introduce further steric hindrance, leading to an even greater disruption of crystallinity and reduction in Tm. This effect is used to tune material properties for specific processing requirements.
| Evidence Dimension | Polymer Melting Point (Tm) Depression |
| Target Compound Data | Expected to significantly lower copolymer Tm due to steric hindrance. |
| Comparator Or Baseline | Poly(δ-valerolactone) and Poly(ε-caprolactone) homopolymers, which are semicrystalline with defined melting points. |
| Quantified Difference | Copolymerization of the parent lactones (unsubstituted) results in a significant Tm decrease; the methyl group is expected to enhance this effect. |
| Conditions | Bulk copolymerization of lactones. |
For buyers in materials science, this indicates that 3-methylpiperidin-2-one is a strategic choice for creating amorphous or low-crystallinity polyamides with lower melting points and potentially increased flexibility compared to those made from unsubstituted lactams like caprolactam.
This compound is the preferred precursor when the final active pharmaceutical ingredient (API) requires a specific stereocenter at the C3 position of a piperidine ring. Its use allows for high-yield, diastereomerically pure synthesis routes, which simplifies downstream purification and ensures the correct enantiomer is produced for optimal biological targeting. [1]
In lead optimization campaigns for agrochemicals or pharmaceuticals, 3-methylpiperidin-2-one is the right choice when exploring how substitution at the C3 position impacts potency and selectivity. Evidence shows that positional isomerism is critical to biological effect, making this compound a necessary tool for researchers needing to differentiate from 2-methyl or 4-methyl analogs. [2]
For applications requiring modified polyamides with reduced melting temperatures, increased solubility, or greater flexibility, 3-methylpiperidin-2-one serves as a strategic comonomer. The steric hindrance from the methyl group disrupts chain packing, providing a direct method to tune thermal and mechanical properties away from the semi-crystalline nature of polymers derived from unsubstituted lactams. [3]
Irritant